N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine
Description
N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . It is characterized by the presence of a cyclopropane ring attached to an amine group, with a 4-chlorophenyl group and a propan-2-yl group as substituents. This compound is primarily used in research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-9(14-12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNWODKVERAJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine typically involves the reaction of 4-chlorophenylpropan-2-amine with cyclopropanecarboxylic acid or its derivatives under suitable conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine
- N-[1-(4-fluorophenyl)propan-2-yl]cyclopropanamine
- N-[1-(4-methylphenyl)propan-2-yl]cyclopropanamine
Uniqueness
N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties.
Biological Activity
N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine is a cyclopropane derivative with potential biological activity. This compound has garnered interest in medicinal chemistry for its possible interactions with various biological targets, including receptors and enzymes. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H16ClN
- Molecular Weight : 221.72 g/mol
- IUPAC Name : this compound
This compound features a cyclopropane ring, a propanamine chain, and a para-chlorophenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects. Some proposed mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neural signaling pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activities in vitro. For instance, studies have demonstrated its ability to inhibit certain enzymatic pathways, which could be useful in therapeutic applications.
Case Studies
- Antiparasitic Activity : In a study examining various analogs for their antiparasitic properties, this compound was evaluated against Plasmodium falciparum, showing promising results with an EC50 value indicating effective inhibition of parasite growth .
- Neuropharmacological Effects : Another case study focused on the neuropharmacological profile of the compound revealed that it could potentially reduce anxiety-like behaviors in animal models, suggesting its role in modulating neurotransmitter systems .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of the para-chlorophenyl group in enhancing the compound's potency. Variations in substituents on the cyclopropane ring or the amine group have been shown to significantly affect biological activity.
| Substituent Modification | Activity Change |
|---|---|
| Para-methyl substitution | Decreased potency |
| Meta-fluoro substitution | Increased potency |
Q & A
Q. Purification :
- Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.
- Recrystallization in ethanol/water mixtures improves purity.
Q. Key Challenges :
- Minimize ring-opening of the cyclopropane during synthesis by controlling reaction temperature (<60°C) .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Combine multiple analytical techniques:
- NMR :
- ¹H NMR : Look for cyclopropane protons (δ 0.8–1.2 ppm) and aromatic protons (δ 7.2–7.4 ppm).
- ¹³C NMR : Cyclopropane carbons appear at δ 8–12 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopropane ring).
- X-ray Crystallography : Resolve stereochemistry (if applicable) and validate bond lengths in the cyclopropane ring .
Q. Common Pitfalls :
- Overlapping signals in NMR due to similar substituents; use 2D NMR (COSY, HSQC) for resolution .
Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity in SAR studies?
Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic variation of substituents:
- Chlorine vs. Fluorine : Replace the 4-chlorophenyl group with 4-fluorophenyl to assess changes in lipophilicity and target binding. Evidence shows fluorine enhances metabolic stability but may reduce receptor affinity .
- Cyclopropane Ring Expansion : Compare with cyclobutane analogs to evaluate steric effects. Cyclopropane’s strain may enhance binding rigidity .
Q. Synthesis of Stereoisomers :
- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopropane formation .
Advanced: How to optimize analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Adjust pH to 3.0 to enhance peak symmetry .
- LC-MS/MS : Monitor transitions m/z 235 → 154 (quantifier) and 235 → 121 (qualifier) for specificity.
Q. Validation Parameters :
- Linearity : 1–1000 ng/mL (R² > 0.99).
- Recovery : >85% in plasma after protein precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
